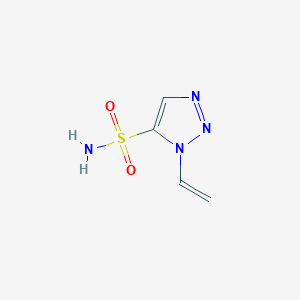![molecular formula C25H25N5O5 B2815656 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide CAS No. 951616-75-4](/img/no-structure.png)
2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide” is a chemical compound with the molecular formula C10H16N2O3S . It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 3,5-dimethylisoxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The sulfonyl group is attached to the nitrogen atom of the piperidine ring, and the isoxazole ring is attached to the sulfonyl group .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 403.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 197.9±31.5 °C .Scientific Research Applications
Fluorescence-Tagged Histamine H3 Receptor Ligands
Research on (3‐phenoxypropyl)piperidine derivatives, including compounds related to the chemical structure of interest, has led to the development of highly potent fluorescence-tagged nonimidazole histamine H3 receptor ligands. These compounds exhibit significant affinities towards the histamine H3 receptor, with some being among the most potent ligands known. They serve as valuable tools for identifying and understanding the binding site on the histamine H3 receptor, demonstrating potential applications in receptor localization and function studies (Amon et al., 2007).
Crystal and Molecular Structure Studies
A study on the synthesis, characterization, and crystal structure of a compound closely related to "2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide" provides insights into the molecular structure and conformation. The research highlights the compound's crystallization in the monoclinic crystal system and reveals the chair conformation of the piperidine ring, offering a foundation for understanding the chemical and physical properties of related compounds (Naveen et al., 2015).
Antimicrobial and Enzyme Inhibitory Activities
The synthesis and screening of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which share structural similarities with the target compound, have demonstrated moderate inhibitory activity against various bacterial strains. These findings suggest the potential of structurally similar compounds for antimicrobial applications (Iqbal et al., 2017).
Biological Screening and Fingerprint Applications
In a study involving benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, compounds were synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic activity. Some compounds exhibited significant activity, indicating the potential of related structures in therapeutic applications. Additionally, the study explored the use of these compounds in latent fingerprint analysis, suggesting their utility in forensic science (Khan et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide' involves the reaction of 3,5-dimethylisoxazole with piperidine-4-sulfonyl chloride to form 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-ol. This intermediate is then reacted with N-isopropylacetamide and converted to the final product through a dehydration reaction.", "Starting Materials": [ "3,5-dimethylisoxazole", "piperidine-4-sulfonyl chloride", "N-isopropylacetamide" ], "Reaction": [ "Step 1: 3,5-dimethylisoxazole is reacted with piperidine-4-sulfonyl chloride in the presence of a base such as triethylamine to form 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-ol.", "Step 2: The intermediate 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-ol is then reacted with N-isopropylacetamide in the presence of a dehydrating agent such as thionyl chloride to form the final product 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide." ] } | |
CAS RN |
951616-75-4 |
Product Name |
2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide |
Molecular Formula |
C25H25N5O5 |
Molecular Weight |
475.505 |
IUPAC Name |
ethyl 4-[[2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25N5O5/c1-3-28-15-20-22(27-28)23(32)30(14-17-8-6-5-7-9-17)25(34)29(20)16-21(31)26-19-12-10-18(11-13-19)24(33)35-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,26,31) |
InChI Key |
GZHWXSCOSRAJBY-UHFFFAOYSA-N |
SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OCC)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(S)-Amino(phenyl)methyl]phosphonic acid;hydrochloride](/img/structure/B2815578.png)



![5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2815586.png)

![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)
![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)
![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)